N-benzyl-3-(2-chlorophenyl)-N-isopropyl-5-methyl-4-isoxazolecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-benzyl-3-(2-chlorophenyl)-N-isopropyl-5-methyl-4-isoxazolecarboxamide, also known as CL220, is a synthetic compound that belongs to the isoxazole family. It has been extensively studied for its potential applications in various scientific fields, including pharmacology, neuroscience, and medicinal chemistry.
作用機序
N-benzyl-3-(2-chlorophenyl)-N-isopropyl-5-methyl-4-isoxazolecarboxamide acts as a positive allosteric modulator of GABA-A receptors, which are the primary inhibitory neurotransmitter receptors in the central nervous system. By binding to a specific site on the receptor, N-benzyl-3-(2-chlorophenyl)-N-isopropyl-5-methyl-4-isoxazolecarboxamide enhances the activity of GABA, leading to increased inhibition of neuronal activity. This results in the analgesic, anti-inflammatory, and anxiolytic effects observed with N-benzyl-3-(2-chlorophenyl)-N-isopropyl-5-methyl-4-isoxazolecarboxamide.
Biochemical and Physiological Effects:
N-benzyl-3-(2-chlorophenyl)-N-isopropyl-5-methyl-4-isoxazolecarboxamide has been shown to possess analgesic, anti-inflammatory, and anxiolytic effects in preclinical studies. It has been shown to reduce pain and inflammation in animal models of arthritis and neuropathic pain. It has also been shown to reduce anxiety-like behavior in animal models of anxiety. These effects are thought to be mediated through the modulation of GABA-A receptors.
実験室実験の利点と制限
One of the main advantages of N-benzyl-3-(2-chlorophenyl)-N-isopropyl-5-methyl-4-isoxazolecarboxamide is its selectivity for GABA-A receptors, which makes it a useful tool for studying the role of these receptors in various physiological and pathological processes. However, one of the main limitations of N-benzyl-3-(2-chlorophenyl)-N-isopropyl-5-methyl-4-isoxazolecarboxamide is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, more research is needed to fully understand the safety and efficacy profiles of N-benzyl-3-(2-chlorophenyl)-N-isopropyl-5-methyl-4-isoxazolecarboxamide in humans.
将来の方向性
There are several future directions for the study of N-benzyl-3-(2-chlorophenyl)-N-isopropyl-5-methyl-4-isoxazolecarboxamide. One area of interest is the development of new drugs based on the structure of N-benzyl-3-(2-chlorophenyl)-N-isopropyl-5-methyl-4-isoxazolecarboxamide with improved efficacy and safety profiles. Another area of interest is the study of the role of GABA-A receptors in various neurological and psychiatric disorders, including anxiety, depression, and schizophrenia. Finally, more research is needed to fully understand the biochemical and physiological effects of N-benzyl-3-(2-chlorophenyl)-N-isopropyl-5-methyl-4-isoxazolecarboxamide and its potential therapeutic applications.
合成法
The synthesis of N-benzyl-3-(2-chlorophenyl)-N-isopropyl-5-methyl-4-isoxazolecarboxamide involves the reaction of 2-chlorobenzylamine with isobutyryl chloride and sodium hydroxide to form N-benzyl-N-isopropyl-2-chlorobenzamide, which is then reacted with hydroxylamine hydrochloride and sodium acetate to produce N-benzyl-N-isopropyl-2-hydroxybenzamide. This intermediate is then reacted with methyl isoxazole-4-carboxylate and triethylamine to form N-benzyl-3-(2-chlorophenyl)-N-isopropyl-5-methyl-4-isoxazolecarboxamide.
科学的研究の応用
N-benzyl-3-(2-chlorophenyl)-N-isopropyl-5-methyl-4-isoxazolecarboxamide has been extensively studied for its potential applications in various scientific fields. In pharmacology, it has been shown to possess analgesic and anti-inflammatory properties, making it a potential candidate for the treatment of chronic pain and inflammation. In neuroscience, it has been shown to modulate the activity of GABA-A receptors, making it a potential candidate for the treatment of anxiety and other neurological disorders. In medicinal chemistry, it has been used as a lead compound for the development of new drugs with improved efficacy and safety profiles.
特性
IUPAC Name |
N-benzyl-3-(2-chlorophenyl)-5-methyl-N-propan-2-yl-1,2-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O2/c1-14(2)24(13-16-9-5-4-6-10-16)21(25)19-15(3)26-23-20(19)17-11-7-8-12-18(17)22/h4-12,14H,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLYALPNPEPTZGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)N(CC3=CC=CC=C3)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-3-(2-chlorophenyl)-5-methyl-N-(propan-2-yl)-1,2-oxazole-4-carboxamide |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。